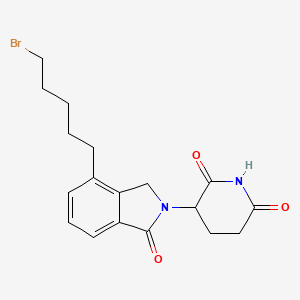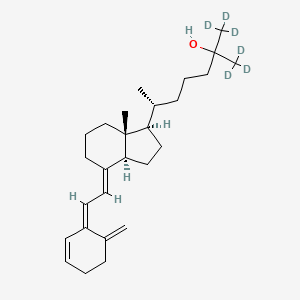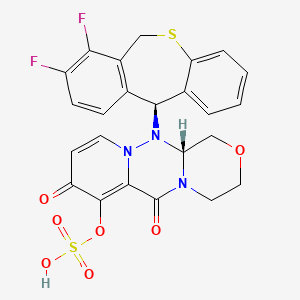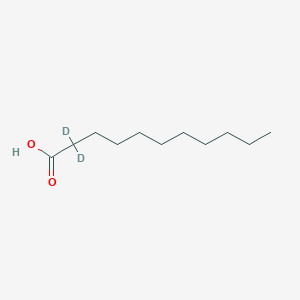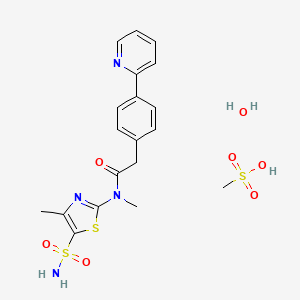![molecular formula C17H15FN6O3 B12419022 (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes fluorine, deuterium, and tetrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Construction of the oxazolidinone ring: This can be done through cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: De-fluorinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine and tetrazole groups can enhance binding affinity and specificity, while the deuterium substitution can affect metabolic stability and pharmacokinetics.
類似化合物との比較
Similar Compounds
- **(5R)-3-[3-fluoro-4-[6-[2-methyl]tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- **(5R)-3-[3-chloro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one lies in its combination of fluorine, deuterium, and tetrazole groups, which confer distinct chemical and biological properties. These features can enhance its stability, binding affinity, and specificity compared to similar compounds.
特性
分子式 |
C17H15FN6O3 |
|---|---|
分子量 |
374.35 g/mol |
IUPAC名 |
(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3 |
InChIキー |
XFALPSLJIHVRKE-JMQKSPSZSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


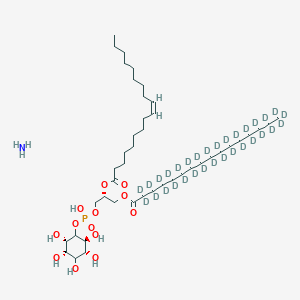
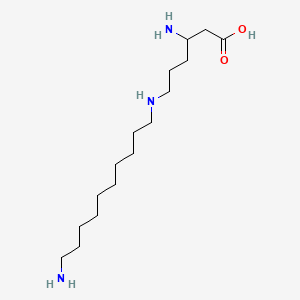
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
